molecular formula C9H7NO4S B11884341 Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 869299-09-2

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate

Cat. No.: B11884341
CAS No.: 869299-09-2
M. Wt: 225.22 g/mol
InChI Key: GGSYFQWWKWYSKL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a fused thieno-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of the thieno-oxazine ring system . Another approach includes the use of isocyanates to form ureido intermediates, which are then cyclized under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-oxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thieno-oxazine derivatives.

Scientific Research Applications

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno ring system.

    Thieno[3,4-b]pyridine: Features a fused thieno-pyridine ring system.

Comparison: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties compared to other thieno derivatives. The presence of the oxazine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Biological Activity

Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C9H7NO4S
  • Molecular Weight : 225.22 g/mol
  • CAS Number : 869299-09-2

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thieno[3,2-d][1,3]oxazine derivatives with various carboxylic acid derivatives. The structural modifications can significantly influence the biological activity of the resulting compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 µg/mL
Acinetobacter baumannii≤0.25 µg/mL
Candida albicans≤0.25 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
A549 (Lung)10
HeLa (Cervical)15
B16F10 (Melanoma)12

These findings suggest that this compound may possess significant anticancer potential and warrants further investigation into its mechanisms of action .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on various human cancer cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

Properties

CAS No.

869299-09-2

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3

InChI Key

GGSYFQWWKWYSKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2

Origin of Product

United States

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